
7-Ethoxy-1,2,3,4-tetrahydronaphthalene-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Ethoxy-1,2,3,4-tetrahydronaphthalene-1-carbaldehyde: is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of an ethoxy group at the 7th position and a carbaldehyde group at the 1st position of the tetrahydronaphthalene ring system
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethoxy-1,2,3,4-tetrahydronaphthalene-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the ethoxylation of 1,2,3,4-tetrahydronaphthalene followed by formylation. The reaction conditions typically involve the use of ethyl iodide and a strong base such as sodium hydride for the ethoxylation step. The formylation can be carried out using a Vilsmeier-Haack reaction, which involves the use of dimethylformamide and phosphorus oxychloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions: 7-Ethoxy-1,2,3,4-tetrahydronaphthalene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol.
Major Products:
Oxidation: 7-Ethoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid.
Reduction: 7-Ethoxy-1,2,3,4-tetrahydronaphthalene-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: In organic synthesis, 7-Ethoxy-1,2,3,4-tetrahydronaphthalene-1-carbaldehyde serves as a versatile intermediate for the synthesis of more complex molecules. It can be used in the preparation of heterocyclic compounds and as a building block in the synthesis of natural products .
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design and synthesis of novel pharmaceuticals. Its structural features make it a candidate for the development of drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound can be used in the manufacture of specialty chemicals and as a precursor for the synthesis of agrochemicals and dyes .
作用机制
The mechanism of action of 7-Ethoxy-1,2,3,4-tetrahydronaphthalene-1-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in their function. Additionally, the ethoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution within biological systems .
相似化合物的比较
1,2,3,4-Tetrahydronaphthalene-1-carbaldehyde: Lacks the ethoxy group, resulting in different reactivity and applications.
7-Ethoxy-1,2,3,4-tetrahydronaphthalene-1-thiol: Contains a thiol group instead of an aldehyde group, leading to different chemical properties and uses.
7-Ethoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid:
Uniqueness: The presence of both the ethoxy and aldehyde groups in 7-Ethoxy-1,2,3,4-tetrahydronaphthalene-1-carbaldehyde imparts unique chemical properties, making it a valuable intermediate in organic synthesis and a potential candidate for drug development. Its ability to undergo various chemical transformations and its structural versatility distinguish it from similar compounds.
属性
分子式 |
C13H16O2 |
|---|---|
分子量 |
204.26 g/mol |
IUPAC 名称 |
7-ethoxy-1,2,3,4-tetrahydronaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C13H16O2/c1-2-15-12-7-6-10-4-3-5-11(9-14)13(10)8-12/h6-9,11H,2-5H2,1H3 |
InChI 键 |
HSMIRLMDSAFMHC-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC2=C(CCCC2C=O)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11895040.png)
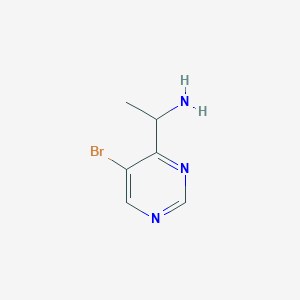
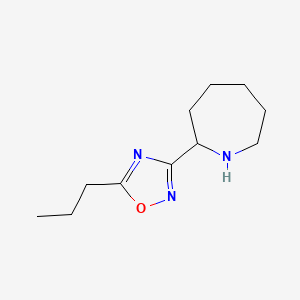
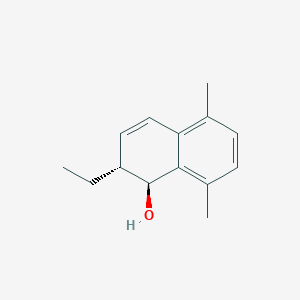
![4-Amino-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B11895058.png)
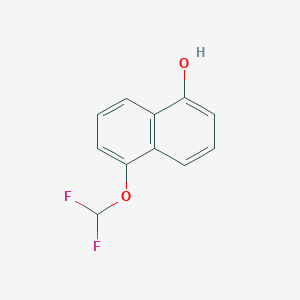
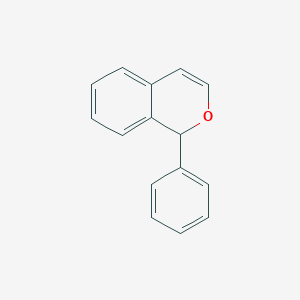



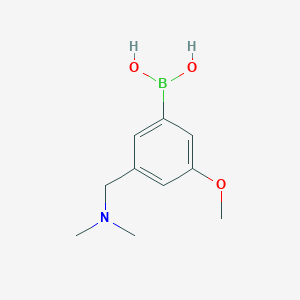
![3,5,6-Trimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11895100.png)
